3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid
Description
IUPAC Nomenclature and Constitutional Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is benzoic acid , with substitutions at the 2-, 3-, and 5-positions of the aromatic ring. The 2-position features an ester group formed by the reaction of the hydroxyl group with fumaric acid derivatives. The full systematic name is:
3,5-dibromo-2-[(E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid .
Constitutional Breakdown:
- Core structure : Two benzoic acid moieties linked via a fumaroyl ester bridge.
- Substituents :
- First benzoic acid : Bromine atoms at positions 3 and 5; ester group at position 2.
- Second benzoic acid : Bromine atoms at positions 2 and 4; carboxylic acid group at position 6.
- Bridge : (2E)-but-2-enedioyl group, confirming the trans (E) configuration of the double bond .
Table 1: Constitutional Features
| Feature | Description |
|---|---|
| Parent compound | Benzoic acid |
| Substituents | Br (3,5), ester (2) on one ring; Br (2,4), COOH (6) on the second ring |
| Bridge | (2E)-4-oxobut-2-enoyl |
| Molecular formula | C₁₈H₈Br₄O₈ |
| Molecular weight | 671.9 g/mol |
The ester linkage and bromine substitution pattern are critical to the compound’s rigidity and electronic properties.
Crystallographic Characterization
While direct X-ray diffraction data for this compound is limited, insights can be inferred from related structures. The bis(3,5-dibromosalicyl)fumarate analogue (PubChem CID 5997029) shares identical substitution patterns and bridge configuration, enabling extrapolation of crystallographic behavior .
Key Inferences:
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy reveals dynamic features of the molecule in solution:
¹H NMR Insights:
Comparative Analysis with Structural Analogues
4,4'-Dibromodiphenic Acid
3,5-Dibromo-2-methoxybenzoic Acid
- Structure : Methoxy group at position 2 instead of the ester bridge.
- Impact :
Table 3: Structural and Physical Comparisons
| Compound | Molecular Formula | Bridge Type | Bromine Positions |
|---|---|---|---|
| Target compound | C₁₈H₈Br₄O₈ | Fumaroyl ester | 3,5; 2,4 |
| 4,4'-Dibromodiphenic acid | C₁₄H₈Br₂O₄ | Single bond | 4,4' |
| 3,5-Dibromo-2-methoxybenzoic acid | C₈H₆Br₂O₃ | Methoxy | 3,5 |
Properties
IUPAC Name |
3,5-dibromo-2-[4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h1-6H,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZBQWPDNWVYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Br4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Benzoic Acid Derivatives
Key Reaction : Electrophilic aromatic substitution using bromine (Br₂) in acetic acid or with Lewis acid catalysts (e.g., AlCl₃).
| Substrate | Conditions | Yield | Source |
|---|---|---|---|
| 4-Hydroxybenzoic acid | Br₂ in acetic acid, 20–25°C | ~90% | |
| Methyl 4-hydroxybenzoate | AlCl₃, m-xylene, 55°C, 5 h | 97% |
Mechanistic Insight : Bromination occurs ortho and para to hydroxyl groups, guided by electron-donating substituents. Over-bromination is mitigated by controlled stoichiometry.
Esterification and Activation of Carboxylic Acids
Esterification converts carboxylic acids into reactive intermediates for subsequent coupling.
Thionyl Chloride-Mediated Acid Chloride Formation
Procedure :
- React benzoic acid with excess thionyl chloride (SOCl₂) in dichloromethane at 40°C for 2–3 hours.
- Distill off excess SOCl₂ and solvent to isolate the acid chloride.
| Substrate | Conditions | Yield | Source |
|---|---|---|---|
| 4-(2-Piperidinoethoxy)benzoic acid | SOCl₂, CH₂Cl₂, 40°C, 2–3 h | 55–67% |
Application : Acid chlorides react with alcohols or amines to form esters or amides.
Coupling Reagents for Direct Esterification
Reagents : EDCI/HOBt or DCC/DMAP enable direct esterification without isolating acid chlorides.
| Substrate | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| 3-Cyanobenzaldehyde derivative | EDCI, DIEA, CH₂Cl₂, 2 h | Room temperature | 53–78% |
Enonyl Group Formation via Condensation
The (2E)-4-oxobut-2-enoyl moiety is synthesized through α,β-unsaturated ketone formation.
Knoevenagel Condensation
Reaction : Malonic acid derivatives react with aldehydes under basic conditions.
| Substrate | Conditions | Yield | Source |
|---|---|---|---|
| Dimethyl malonate + aldehyde | MgCl₂, THF, 0°C → RT, 8 h | ~85% |
Stereocontrol : The (2E)-configuration is favored under kinetically controlled conditions.
Horner-Wadsworth-Emmons Reaction
Advantage : High stereoselectivity for trans-alkenes.
| Substrate | Conditions | Yield | Source |
|---|---|---|---|
| Phosphonate ester + aldehyde | Base (e.g., NaH), THF, RT | >90% |
Phenoxy Ring Functionalization and Coupling
The 2,4-dibromo-6-carboxyphenoxy group requires sequential bromination and ester coupling.
Bromination of Phenolic Derivatives
Conditions : Br₂ in acetic acid or FeBr₃-catalyzed electrophilic substitution.
| Substrate | Conditions | Yield | Source |
|---|---|---|---|
| 6-Carboxyphenol | Br₂, acetic acid, 20°C | ~85% |
Regioselectivity : Bromination occurs at positions 2 and 4 due to electron-withdrawing carboxylic acid directing groups.
Copper-Catalyzed Etherification
Procedure :
- React dihalobenzoic acid with trifluoroethanol in DMF using Cu(EDTA)₂·NH₃ as a catalyst.
- Adjust pH to precipitate the product.
| Substrate | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| 5-Bromo-2-chlorobenzoic acid | Cu(EDTA)₂·NH₃, DMF | 20°C, 4 h, pH 6 | 90–95% |
Multistep Synthesis and Optimization
Sequential Bromination and Ester Coupling
Stepwise Protocol :
- Brominate benzoic acid → 3,5-dibromo-2-hydroxybenzoic acid.
- Protect hydroxyl (e.g., benzyl ether) → 3,5-dibromo-2-benzyloxybenzoic acid.
- Esterify → 3,5-dibromo-2-benzyloxybenzoyl chloride.
- Condense with enolate → Enoyl ester intermediate.
- Deprotect benzyl group → Final product.
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Benzylation | BnCl, K₂CO₃, acetone, 140°C, 2 h | 96.3% | |
| Deprotection | H₂, Pd/C, EtOH, RT, 0.5–3 h | >90% |
Catalytic Domino Reactions
Ionic Liquid Catalysis :
- Preform Intermediate II (benzene-1,2-diamine + 2-hydroxynaphthalene-1,4-dione).
- Multicomponent reaction with aldehyde under PBPBSDT catalysis to form chromenophenazine-dione analogs.
| Substrate | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| Benzene-1,2-diamine + aldehyde | PBPBSDT, solvent-free | 60°C, 5 min → RT | 85–90% |
Critical Challenges and Solutions
Summary of Key Methods
| Method | Steps | Advantages | Limitations |
|---|---|---|---|
| Thionyl chloride esterification | Acid → acid chloride → ester | High reactivity, scalable | Requires anhydrous conditions |
| Cu-catalyzed etherification | Dihalobenzoic acid + alcohol → phenoxy ester | Mild conditions, high selectivity | Expensive catalysts |
| Ionic liquid-catalyzed domino | Multicomponent reaction under PBPBSDT | Solvent-free, recyclable catalyst | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the bromine atoms or the carboxylic acid groups.
Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Brominated Benzoic Acid Derivatives
| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| 3,5-Dibromo-2-{[...]oxy}benzoic acid (Target) | 2 aromatic rings, 4 Br, 2 COOH | Ester, carboxylic acid | ~765.7 | Coordination chemistry, materials |
| Benzoic acid | -H | Carboxylic acid | 122.1 | Food preservative, pharmaceuticals |
| 3,5-Dibromosalicylic acid | 3-Br, 5-Br, 2-OH | Carboxylic acid, hydroxyl | 295.9 | Antimicrobial agents, dye synthesis |
| (2Z)-4-Methoxy-4-oxobut-2-enoic acid | Methoxy, ketone | α,β-unsaturated ester | 130.1 | Organic synthesis intermediates |
| Triflusal | 3-Trifluoromethyl, acetyloxy | Acetyloxy, carboxylic acid | 248.2 | Antithrombotic drug |
Key Observations:
Bromination Patterns : The target compound’s extensive bromination distinguishes it from simpler derivatives like benzoic acid or 3,5-dibromosalicylic acid. Bromine atoms enhance electrophilic substitution resistance and may improve thermal stability .
Ester Linkage: The (2E)-4-oxobut-2-enoyl ester group introduces conjugation and rigidity, contrasting with non-conjugated esters (e.g., Triflusal) or α,β-unsaturated systems in (2Z)-4-methoxy-4-oxobut-2-enoic acid .
Acidity: The presence of two carboxylic acid groups in the target compound increases acidity compared to mono-acid derivatives (e.g., 3,5-dibromosalicylic acid), influencing metal-binding capacity, as seen in lanthanide-benzoate complexes .
Biological Activity
3,5-Dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features multiple bromine substituents and a carboxyphenoxy moiety, which contribute to its biological activities. The molecular formula can be represented as:
Anticancer Properties
Recent studies have indicated that derivatives of dibromo compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 3,5-dibromo derivatives have shown promising results against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values for these compounds were notably lower than those for traditional chemotherapeutics like quercetin, indicating a strong potential for further development as anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | MCF-7 | 6.96 ± 0.66 |
| 3c | A549 | 6.42 ± 0.79 |
| Quercetin | MCF-7 | 35.40 ± 1.78 |
| Quercetin | A549 | 35.38 ± 1.78 |
These findings suggest that the structural features of dibromo compounds enhance their interaction with cellular targets involved in cancer progression .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which are crucial in glucose metabolism and diabetes management. In vitro assays demonstrated that certain dibromo derivatives significantly inhibited these enzymes, highlighting their potential as therapeutic agents for type 2 diabetes mellitus (T2DM).
| Enzyme | Compound | Inhibition (%) |
|---|---|---|
| α-Glucosidase | 3c | High |
| α-Amylase | 3c | Moderate |
The mechanism of action appears to involve competitive inhibition, with molecular docking studies revealing favorable interactions between the compounds and enzyme active sites .
Study on Antidiabetic Effects
A study focusing on the antidiabetic properties of dibromo compounds found that several derivatives exhibited significant activity against α-glucosidase and α-amylase. The most active compounds were selected for further testing in vivo, where they demonstrated a reduction in blood glucose levels in diabetic model organisms .
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of various dibromo derivatives on normal versus cancerous cell lines. The results indicated that while the compounds were effective against cancer cells, they exhibited reduced cytotoxicity towards normal cells (Vero cell line), suggesting a selective action that could minimize side effects in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
